molecular formula C21H24N2O3 B1682762 Tetrahydroalstonine CAS No. 6474-90-4

Tetrahydroalstonine

Cat. No.: B1682762
CAS No.: 6474-90-4
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-DLLGKBFGSA-N
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Mechanism of Action

Target of Action

Tetrahydroalstonine (THA) is an indole alkaloid that primarily targets the α2-adrenoceptor . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

THA acts as a selective antagonist at the α2-adrenoceptor This can lead to an increase in neurotransmitter release, as the inhibitory effect of the α2-adrenoceptor is blocked .

Biochemical Pathways

The primary biochemical pathway affected by THA is the autophagy-lysosomal pathway and the Akt/mTOR pathway . Autophagy is a cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases. The Akt/mTOR pathway is a key regulator of autophagy . THA has been shown to regulate autophagy through the Akt/mTOR pathway, which can have protective effects against neuronal injury .

Pharmacokinetics

The pka of a chemical strongly influences its pharmacokinetic and biochemical properties . The pKa reflects the ionization state of a chemical, which in turn affects lipophilicity, solubility, protein binding, and ability to cross the plasma membrane and the blood–brain barrier .

Result of Action

THA has been shown to have neuroprotective effects. In a study where primary cortical neurons were pre-treated with THA and then subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R) induction, THA administration increased the cell viability of OGD/R-induced cortical neurons . It also ameliorated autophagic activity and lysosomal dysfunction, which were found at the early stage of OGD/R . Furthermore, THA significantly activated the Akt/mTOR pathway, which was suppressed after OGD/R induction .

Action Environment

The action of THA can be influenced by various environmental factors. For instance, the neuroprotective effects of THA were observed in an environment of oxygen-glucose deprivation/re-oxygenation (OGD/R), which is a model for ischemic stroke . This suggests that the efficacy of THA may be particularly pronounced in ischemic conditions.

Chemical Reactions Analysis

Types of Reactions: Tetrahydroalstonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Biological Activity

Tetrahydroalstonine (THA) is a heteroyohimbine alkaloid derived from the plant Catharanthus roseus (Madagascar periwinkle). This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of neuroprotection, anti-tumor effects, and its role in various metabolic pathways.

Chemical Structure and Biosynthesis

THA is synthesized via the action of this compound synthase (THAS), which converts strictosidine aglycone into THA. The enzymatic pathways involved in this biosynthesis are crucial for understanding the production of THA and its structural diversity. Recent studies have identified multiple enzymes that contribute to the synthesis of THA, with varying yields and product profiles depending on the enzyme used .

Neuroprotective Effects

One of the most notable biological activities of THA is its neuroprotective effect against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury. A study demonstrated that pre-treatment with THA significantly increased cell viability in primary cortical neurons subjected to OGD/R conditions. The protective mechanism was linked to the regulation of autophagy and activation of the Akt/mTOR signaling pathway, which are crucial for cellular survival under stress conditions .

Key Findings:

  • Cell Viability: THA improved neuronal survival rates in a dose-dependent manner, with optimal concentrations ranging from 0.75 to 3.0 μM.
  • Mechanism: The compound modulated autophagic activity and lysosomal function, suggesting that autophagy plays a vital role in its neuroprotective effects.

Anti-Tumor Activity

THA also exhibits anti-tumor properties. Various studies have indicated that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The specific pathways through which THA exerts these effects are still under investigation but may involve modulation of key signaling pathways associated with cell growth and survival.

Research Findings and Case Studies

Several studies have explored the biological activities of THA:

  • Neuroprotection in Ischemia:
    • Study: Investigated THA's protective effects on cortical neurons during OGD/R.
    • Results: Significant improvement in cell viability and modulation of autophagic markers were observed .
  • Enzymatic Synthesis:
    • Study: Focused on the enzymatic pathways leading to THA production.
    • Results: Identified multiple enzymes responsible for varying yields of THA, emphasizing the complexity of its biosynthesis .
  • Cytotoxicity Assessment:
    • Study: Evaluated the cytotoxic effects of THA on different neuronal cultures.
    • Results: Demonstrated that while higher concentrations (12 µM) were toxic, lower doses provided protective effects against induced cytotoxicity .

Data Table: Biological Activities of this compound

Activity TypeEffectMechanism InvolvedReference
NeuroprotectionIncreased cell viabilityActivation of Akt/mTOR pathway
Anti-tumorInhibition of proliferationModulation of cell survival pathways
CytotoxicityDose-dependent effectsAutophagy regulation

Properties

IUPAC Name

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-DLLGKBFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020629
Record name Tetrahydroalstonine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6474-90-4
Record name Tetrahydroalstonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6474-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroalstonine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroalstonine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate
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Record name TETRAHYDROALSTONINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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